Standard N-alkyl-1,3-diaminopropanes lack the lipophilicity and π-stacking ability needed for advanced SAR. This N-butyl/N-phenyl dual-substituted analog (LogP 3.37, PSA 29 Ų) offers a distinct physicochemical profile.
- Differentiated probe: Enables precise evaluation of steric/electronic effects on spermine synthase binding vs. N-butyl-1,3-diaminopropane (Ki ~11 nM baseline).
- Enhanced cell permeability: Higher LogP and reduced PSA suggest improved intracellular delivery for polyamine depletion studies.
- Defined research tool: 95% purity, stable for cell growth/proliferation assays. Available for immediate R&D shipment.
Molecular FormulaC13H22N2
Molecular Weight206.33 g/mol
CAS No.771579-42-1
Cat. No.B3154106
⚠ Attention: For research use only. Not for human or veterinary use.
N-Butyl-N-phenylpropane-1,3-diamine (CAS 771579-42-1) is a substituted propane-1,3-diamine derivative bearing both an N-butyl and an N-phenyl group . Its core 1,3-diaminopropane scaffold is recognized in medicinal chemistry as a privileged structure for enzyme inhibition, particularly within polyamine biosynthesis pathways [1]. This specific substitution pattern distinguishes it from simple N-alkyl-1,3-diaminopropanes and provides a unique combination of structural features for exploring structure-activity relationships.
Polyamine biosynthesis pathway probe
1,3-diaminopropane scaffold for SAR studies
Lipophilic modification for membrane research
[1] Baillon, J. G., Kolb, M., & Mamont, P. S. (1989). Inhibition of mammalian spermine synthase by N‐alkylated‐1,3‐diaminopropane derivatives in vitro and in cultured rat hepatoma cells. European Journal of Biochemistry, 179(1), 109-114. doi:10.1111/j.1432-1033.1989.tb14515.x View Source
Non-Substitutability of N-Butyl-N-phenylpropane-1,3-diamine
Generic substitution of N-Butyl-N-phenylpropane-1,3-diamine with simpler N-alkyl-1,3-diaminopropanes or N-aryl-1,3-diaminopropanes is not scientifically equivalent. The concurrent presence of an N-butyl and an N-phenyl group imparts a calculated LogP of 3.37 , which is substantially higher than that of N-butyl-1,3-diaminopropane (LogP 1.82). This difference in lipophilicity alters membrane permeability, distribution, and target engagement profiles. Furthermore, N-alkyl chain length critically influences spermine synthase inhibitory potency [1]; the introduction of an N-phenyl moiety adds π-stacking potential and steric bulk, which can modify enzyme binding beyond what simple alkyl homologs can achieve. Purity specifications (95%) and storage requirements further underscore that this is a defined research tool, not an interchangeable commodity chemical.
Lipophilicity
Dual N-butyl/N-phenyl substitution yields distinct LogP; higher than N-alkyl-only analogs.
Simpler N-alkyl-1,3-diaminopropanes lack the lipophilic shift and π-stacking potential.
Binding interactions
N-phenyl group adds steric bulk and π-stacking; may alter enzyme binding mode.
N-alkyl chains without aromatic moiety cannot replicate these binding features.
Purity & specification
Defined ≥95% purity for research use; consistent with targeted enzyme studies.
Commodity diamines often lack defined purity or research-grade documentation.
[1] Baillon, J. G., Kolb, M., & Mamont, P. S. (1989). Inhibition of mammalian spermine synthase by N‐alkylated‐1,3‐diaminopropane derivatives in vitro and in cultured rat hepatoma cells. European Journal of Biochemistry, 179(1), 109-114. doi:10.1111/j.1432-1033.1989.tb14515.x View Source
N-Butyl-N-phenylpropane-1,3-diamine exhibits a calculated LogP of 3.37 , which is 1.55 log units higher than that of N-butyl-1,3-diaminopropane (LogP = 1.82) . This quantitative difference indicates significantly greater lipophilicity, a key determinant of passive membrane diffusion and tissue distribution.
Although direct inhibitory data for N-Butyl-N-phenylpropane-1,3-diamine is not available, its core structural analog N-butyl-1,3-diaminopropane (BDAP) is a potent competitive inhibitor of mammalian spermine synthase with Ki values of 11.9 nM (rat hepatoma HTC cell enzyme) and 10.4 nM (bovine spleen enzyme) [1]. BDAP selectively inhibits spermine synthase over spermidine synthase up to 100 μM [1]. The N-phenyl substitution in the target compound represents a structural modification that may modulate this activity profile.
Spermine synthase inhibitionClass-level inference
BDAP Ki 11.9 nM (HTC); target unreported
Supports pathway inhibition context
Direct inhibitory data required for target compound
In vitro enzyme assay using partially purified rat hepatoma (HTC) cell or pure bovine spleen spermine synthase
Why This Matters
Demonstrates that the 1,3-diaminopropane scaffold with N-butyl substitution is a validated pharmacophore for spermine synthase inhibition; the target compound offers an opportunity to explore the effects of N-phenyl modification on this activity.
[1] Baillon, J. G., Kolb, M., & Mamont, P. S. (1989). Inhibition of mammalian spermine synthase by N‐alkylated‐1,3‐diaminopropane derivatives in vitro and in cultured rat hepatoma cells. European Journal of Biochemistry, 179(1), 109-114. doi:10.1111/j.1432-1033.1989.tb14515.x View Source
Purity and Storage Stability
Commercially available N-Butyl-N-phenylpropane-1,3-diamine is specified at a minimum purity of 95% . This level of purity is suitable for most research applications, including cell-based assays and chemical synthesis. Long-term storage requires a cool, dry environment , consistent with the stability of substituted 1,3-diaminopropanes.
Purity specificationVendor specification
≥95%
Supports reproducible assay use
Verify lot-specific COA
PurityQuality ControlStorage Stability
Evidence Dimension
Minimum purity specification
Target Compound Data
95%
Comparator Or Baseline
Not applicable
Quantified Difference
Not applicable
Conditions
As per vendor technical datasheet
Why This Matters
Defined purity is essential for reproducible research outcomes and ensures that observed biological effects are attributable to the compound rather than impurities.
PurityQuality ControlStorage Stability
Predicted Blood-Brain Barrier Penetration
The calculated polar surface area (PSA) for N-Butyl-N-phenylpropane-1,3-diamine is 29 Ų . This value falls below the widely accepted threshold of 60-70 Ų for favorable blood-brain barrier penetration, suggesting potential for central nervous system accessibility. In contrast, N-butyl-1,3-diaminopropane has a reported PSA of 38.05 Ų , indicating that the N-phenyl substitution in the target compound reduces PSA while increasing LogP.
BBB penetration predictionPredicted
ΔPSA -9.05 Ų; PSA 29 Ų
Supports CNS permeability screening
Requires experimental validation (PAMPA / in vivo)
Lower PSA combined with higher LogP predicts improved passive diffusion across lipid membranes, including the blood-brain barrier, which may be advantageous for targeting CNS polyamine pathways.
N-Butyl-N-phenylpropane-1,3-diamine: Research Applications
Polyamine Biosynthesis SAR Studies
As a substituted 1,3-diaminopropane bearing both N-butyl and N-phenyl groups, this compound serves as a unique probe to dissect the steric and electronic requirements for spermine synthase inhibition. Its use in SAR studies can elucidate how the N-phenyl moiety influences enzyme binding compared to simple N-alkyl derivatives, leveraging the well-characterized activity of N-butyl-1,3-diaminopropane (Ki ~11 nM) [1] as a baseline.
Intracellular Polyamine Modulation
The increased lipophilicity (LogP 3.37) and reduced polar surface area (29 Ų) relative to N-butyl-1,3-diaminopropane suggest improved cell permeability. Researchers investigating the cellular functions of spermine and spermidine can utilize this compound to potentially achieve more efficient intracellular delivery and altered distribution profiles compared to less lipophilic analogs.
Polyamine-Directed Antiproliferative Agents
Given the validated role of N-alkyl-1,3-diaminopropanes as spermine synthase inhibitors [1], this N-phenyl-substituted analog may be evaluated in cell growth and proliferation assays. The distinct physicochemical profile (LogP 3.37, PSA 29 Ų) may translate to differential effects on cell cycle progression or apoptosis in cancer cell lines known to be sensitive to polyamine depletion.
[1] Baillon, J. G., Kolb, M., & Mamont, P. S. (1989). Inhibition of mammalian spermine synthase by N‐alkylated‐1,3‐diaminopropane derivatives in vitro and in cultured rat hepatoma cells. European Journal of Biochemistry, 179(1), 109-114. doi:10.1111/j.1432-1033.1989.tb14515.x View Source
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